N-(1H-indol-3-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(1H-indol-3-yl)pyrrolidine-1-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals . The indole nucleus is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
N-(1H-indol-3-yl)pyrrolidine-1-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new useful derivatives . .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, such as this compound, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, affecting a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be speculated that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of N-(1H-indol-3-yl)pyrrolidine-1-carboxamide typically involves the reaction of indole derivatives with pyrrolidine and carboxamide groups. One common synthetic route involves the use of indole-3-carboxaldehyde as a starting material, which undergoes a condensation reaction with pyrrolidine and subsequent amide formation . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-(1H-indol-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(1H-indol-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-(1H-indol-3-yl)pyrrolidine-1-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings
Properties
IUPAC Name |
N-(1H-indol-3-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-3-4-8-16)15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVGYIVMOSZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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